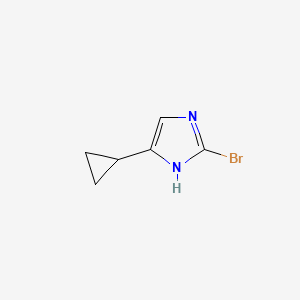
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide” is a synthetic compound that belongs to the class of quinoline derivatives1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s noted that its unique structure allows for diverse experimentation, making it valuable in drug discovery, organic synthesis, and medicinal chemistry23.Molecular Structure Analysis
The molecular formula of this compound is C24H30N2O5 and its molecular weight is 426.5131.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, it’s mentioned that the compound has diverse reactivity, which makes it useful in various scientific research applications4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, the molecular formula and weight have been provided1.Aplicaciones Científicas De Investigación
Rh(III)-Catalyzed Oxidative Olefination
- Rakshit et al. (2011) reported on the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, which is a process relevant to the synthesis of tetrahydroisoquinolinone products. This research demonstrates the compound's utility in the field of organic synthesis and its versatility in chemical reactions (Rakshit, Grohmann, Besset, & Glorius, 2011).
Evaluation in Tumor Proliferation Imaging
- Dehdashti et al. (2013) explored the use of a related compound in evaluating tumor proliferation in humans. They assessed its safety and dosimetry in PET imaging for patients with malignant neoplasms, correlating tumor uptake with proliferation indices (Dehdashti et al., 2013).
Synthesis of Isoquinolin-1-(2H)-ones
- Guastavino, Barolo, and Rossi (2006) described a one-pot synthesis process for 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones. Their work highlights the compound's significance in the synthesis of complex organic molecules (Guastavino, Barolo, & Rossi, 2006).
Identification of Human Metabolites
- Umehara et al. (2009) investigated the metabolites of a related compound in human urine, plasma, and feces, offering insights into its metabolism and potential applications in drug development (Umehara et al., 2009).
Pharmacological Effects Studies
- Miller et al. (1975) conducted a study on the pharmacological effects of fragmented derivatives of tetrahydroisoquinolines, including compounds related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide. Their research provides insights into the compound's pharmacological properties (Miller, Kador, Venkatraman, & Feller, 1975).
Condensation Reactions
- Hanumanthu et al. (1976) explored the condensation of o-aminobenzamide with aldehydes and Schiff bases, leading to the formation of tetrahydroquinazolines. This research adds to the understanding of the chemical behavior of related compounds (Hanumanthu, Seshavatharam, Ratnam, & Rao, 1976).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the search results. It’s important to note that this compound is intended for research use only678.
Direcciones Futuras
The future directions for this compound are not explicitly mentioned in the search results. However, it’s noted that the compound has significant potential in various fields of research and industry9104.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-15(2)10-11-26-19-8-7-18(12-16(19)6-9-22(26)27)25-24(28)17-13-20(29-3)23(31-5)21(14-17)30-4/h7-8,12-15H,6,9-11H2,1-5H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTLETTWXZZYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)

![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)

![[1-(Benzylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2452513.png)
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)
![3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452515.png)

![3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B2452518.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2452523.png)

![N-(benzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2452528.png)
![N-(4-bromo-3-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2452529.png)